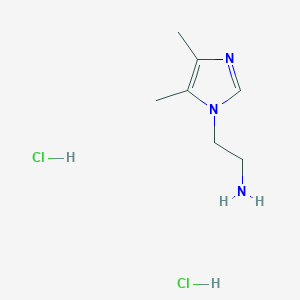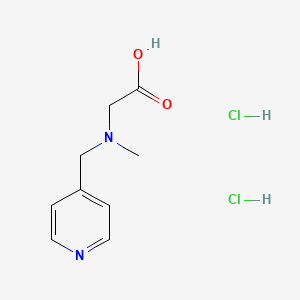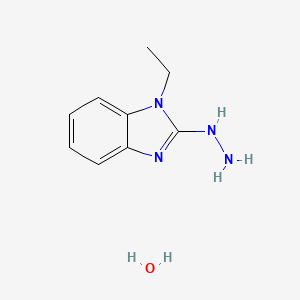
4-Isopropyl-1H-pyrazole hydrochloride
Vue d'ensemble
Description
4-Isopropyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H10N2.ClH . It is a solid substance at room temperature . The IUPAC name for this compound is 4-isopropyl-1H-pyrazole hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-1H-pyrazole hydrochloride consists of a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C6H10N2.ClH/c1-5(2)6-3-7-8-4-6;/h3-5H,1-2H3,(H,7,8);1H .Physical And Chemical Properties Analysis
4-Isopropyl-1H-pyrazole hydrochloride is a solid substance at room temperature . It has a molecular weight of 146.62 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Analogues : Research by Eller, Wimmer, Haring, and Holzer (2006) demonstrates the use of pyrazole derivatives in synthesizing heterocyclic analogues, specifically Pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These compounds are significant in organic chemistry due to their potential applications in drug design and development (Eller, Wimmer, Haring, & Holzer, 2006).
Anticancer and Anti-inflammatory Properties : Thangarasu, Manikandan, and Thamaraiselvi (2019) explored the synthesis of novel pyrazole derivatives and evaluated their biological properties. The study found that certain pyrazole compounds exhibited anti-inflammatory and anti-breast cancer activities, suggesting their potential in medicinal applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antibacterial and Antitumor Evaluation : Hamama, El-Gohary, Soliman, and Zoorob (2012) conducted research on novel pyrazole-based heterocyclic ring systems, evaluating their antibacterial and antitumor properties. This underscores the significance of pyrazole derivatives in the development of new therapeutic agents (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Synthesis of Functionalized Pyrazoles : Alizadeh and Acedi (2005) described a method to synthesize highly functionalized pyrazoles, indicating the versatility of pyrazole derivatives in organic synthesis (Alizadeh & Acedi, 2005).
Corrosion Inhibition : Khaled, Abdel-Rehim, and Sakr (2012) studied the inhibitive action of a pyrazole derivative, 4-methyl pyrazole, against iron corrosion in hydrochloric acid solutions. This research suggests potential applications of pyrazole derivatives in industrial settings, particularly in corrosion inhibition (Khaled, Abdel-Rehim, & Sakr, 2012).
Synthesis of Fluorescent Pyrazolines : Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, which exhibited fluorescence properties in the blue region of the visible spectrum. This indicates the potential use of pyrazole derivatives in developing fluorescent materials (Hasan, Abbas, & Akhtar, 2011).
Safety and Hazards
The safety data sheet for 4-Isopropyl-1H-pyrazole hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Orientations Futures
While specific future directions for 4-Isopropyl-1H-pyrazole hydrochloride are not mentioned in the available resources, pyrazole derivatives continue to attract research interest due to their proven applicability and versatility in various fields . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with a variety of targets, including estrogen receptors .
Mode of Action
Pyrazole derivatives, in general, are known for their diverse biological activities, which suggest they may interact with their targets in various ways to induce changes .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .
Propriétés
IUPAC Name |
4-propan-2-yl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-5(2)6-3-7-8-4-6;/h3-5H,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRWAJSALFMMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNN=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-1H-pyrazole hydrochloride | |
CAS RN |
1390654-61-1 | |
| Record name | 4-(propan-2-yl)-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B3101227.png)
![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)
![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)


![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3101266.png)







